molecular formula C11H10FNO6 B8779306 Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester

Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester

Cat. No. B8779306
M. Wt: 271.20 g/mol
InChI Key: YGMYINIHIYQFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148249B2

Procedure details

185 g potassium-tert-butoxide are added to a solution of 188 ml of dimethyl malonate in 970 ml N-methylpyrrolidone while cooling with ice and the mixture is stirred for 2 hours. Over a period of 30 minutes 150 ml of 2,5-difluoronitrobenzene are added dropwise to the slurry formed and then the mixture is stirred for 6 hours at 85° C. The mixture is poured onto 4 litres of ice water and 250 ml of concentrated hydrochloric acid and extracted with 2 litres of ethyl acetate. The organic phase is dried with sodium sulphate and evaporated down. The oily residue is stirred twice with water and then taken up in 600 ml of ethyl acetate. The solution is dried with sodium sulphate and evaporated to dryness. The crude product crystallised is recrystallised from 600 ml of ethyl acetate/hexane=2:8 and dried.
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step One
Quantity
970 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([O:14][CH3:15])(=[O:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10].F[C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:18]=1[N+:24]([O-:26])=[O:25].Cl>CN1CCCC1=O>[F:23][C:20]1[CH:21]=[CH:22][C:17]([CH:8]([C:7]([O:14][CH3:15])=[O:13])[C:9]([O:11][CH3:12])=[O:10])=[C:18]([N+:24]([O-:26])=[O:25])[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
185 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
188 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
970 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Step Three
Name
ice water
Quantity
4 L
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
the mixture is stirred for 6 hours at 85° C
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 litres of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down
STIRRING
Type
STIRRING
Details
The oily residue is stirred twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product crystallised
CUSTOM
Type
CUSTOM
Details
is recrystallised from 600 ml of ethyl acetate/hexane=2:8
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.